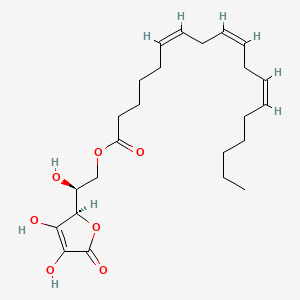

Ascorbyl gamolenate

説明

Overview of Ascorbyl Derivatives in Biochemical and Biomedical Research

Ascorbic acid (Vitamin C) is a vital water-soluble nutrient and a potent natural antioxidant. chemsrc.commdpi.com However, its application in various industrial and biomedical fields is often hampered by its hydrophilic nature and instability. researchgate.net To enhance its utility, numerous derivatives have been synthesized, primarily through esterification. These ascorbyl esters, such as ascorbyl palmitate and ascorbyl oleate, combine ascorbic acid with fatty acids, resulting in molecules with altered physicochemical properties. atamanchemicals.comunifi.it These derivatives often retain the critical antioxidant function of the ascorbic acid moiety while gaining increased stability and the ability to be incorporated into lipid-based systems. researchgate.netdsm-firmenich.com This has made them valuable as additives in the food, cosmetic, and pharmaceutical industries. researchgate.netresearchgate.net

Rationale for Investigating Lipid-Soluble Ascorbyl Esters

The primary rationale for developing lipid-soluble ascorbyl esters is to improve the delivery and efficacy of vitamin C in lipophilic environments, such as cell membranes. lifeextensioneurope.com While ascorbic acid is an excellent antioxidant in aqueous phases, its low lipid solubility restricts its ability to protect fats and lipids from peroxidation. unifi.itnih.gov Esterification of ascorbic acid with a fatty acid creates an amphiphilic molecule that can more readily penetrate biological barriers and integrate into cell membranes. lifeextensioneurope.comvulcanchem.com This enhanced bioavailability in lipid tissues is crucial for protecting against lipid peroxidation, a key process in cellular injury. lifeextensioneurope.comcabidigitallibrary.org Studies on compounds like ascorbyl palmitate have shown they can penetrate neural tissues and may offer superior protection for lipids compared to ascorbic acid alone. lifeextensioneurope.comnih.gov The ester linkage can also function as a prodrug mechanism, releasing ascorbic acid at the target site through enzymatic hydrolysis. vulcanchem.com

Historical Context of Ascorbyl Gamolenate Research within Ascorbate Chemistry

The synthesis of ascorbyl esters has been a subject of research for decades, driven by the need for stable, fat-soluble forms of vitamin C for use as food and cosmetic antioxidants. researchgate.net this compound emerged within this context as a specific ester of ascorbic acid and gamma-linolenic acid (GLA). It was initially developed by the company Scotia and investigated for its potential therapeutic applications. patsnap.compatsnap.com Research into this compound explored its role as an inhibitor of aldose reductase (AKR1B1), suggesting potential applications in nervous system and metabolic diseases. patsnap.com Despite this initial interest, the development of this compound was eventually discontinued, and its research status is now considered inactive. patsnap.com

特性

CAS番号 |

109791-32-4 |

|---|---|

分子式 |

C24H36O7 |

分子量 |

436.5 g/mol |

IUPAC名 |

[(2S)-2-[(2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] (6Z,9Z,12Z)-octadeca-6,9,12-trienoate |

InChI |

InChI=1S/C24H36O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(26)30-18-19(25)23-21(27)22(28)24(29)31-23/h6-7,9-10,12-13,19,23,25,27-28H,2-5,8,11,14-18H2,1H3/b7-6-,10-9-,13-12-/t19-,23+/m0/s1 |

InChIキー |

FLRQOWAOMJMSTP-JJTRIOAGSA-N |

SMILES |

CCCCCC=CCC=CCC=CCCCCC(=O)OCC(C1C(=C(C(=O)O1)O)O)O |

異性体SMILES |

CCCCC/C=C\C/C=C\C/C=C\CCCCC(=O)OC[C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O |

正規SMILES |

CCCCCC=CCC=CCC=CCCCCC(=O)OCC(C1C(=C(C(=O)O1)O)O)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Ascorbyl gamolenate |

製品の起源 |

United States |

Advanced Synthetic and Enzymatic Methodologies for Ascorbyl Gamolenate Production

Enzymatic Esterification Techniques for Ascorbyl Gamolenate Synthesis

Enzymatic synthesis is widely regarded as a green and efficient alternative to traditional chemical methods. researchgate.net It leverages the high selectivity of enzymes, particularly lipases, to catalyze the esterification reaction under mild conditions, thereby minimizing byproduct formation and the degradation of sensitive substrates like L-ascorbic acid. researchgate.netresearchgate.net The primary reaction involves the acylation of L-ascorbic acid with gamma-linolenic acid or its derivatives, specifically targeting the primary hydroxyl group at the C-6 position due to the regioselectivity of the enzymes. researchgate.net

Lipase-Catalyzed Condensation Approaches

The most common enzymatic method for synthesizing ascorbyl esters, including this compound, is through direct condensation catalyzed by lipases. Immobilized lipases are particularly favored as they simplify downstream processing and enhance enzyme stability and reusability. dss.go.th

The lipase B from Candida antarctica, commercially available as Novozym® 435, is frequently reported as the most effective biocatalyst for this transformation, demonstrating high initial reaction rates and yields. researchgate.netresearchgate.net Other lipases, such as those from Thermomyces lanuginosus (Lipozyme TL IM) and Rhizomucor miehei, have also been successfully used. dss.go.thcsic.es The reaction is typically conducted in a non-aqueous organic solvent system to shift the thermodynamic equilibrium towards synthesis rather than hydrolysis. ajol.info The enzyme's high regioselectivity ensures that the esterification occurs almost exclusively at the C-6 hydroxyl group of L-ascorbic acid, preventing the formation of a mixture of isomers and simplifying purification. researchgate.net

Optimization of Biocatalytic Reaction Conditions for Enhanced Yield and Selectivity

Achieving high conversion yields in the synthesis of this compound requires careful optimization of several reaction parameters. The disparate solubility of the hydrophilic L-ascorbic acid and the lipophilic gamma-linolenic acid is a primary challenge. csic.esscispace.com

Key parameters that are optimized include:

Reaction Solvent: The choice of solvent is critical for balancing substrate solubility and enzyme activity. mdpi.com Tertiary alcohols like tert-butanol and 2-methyl-2-butanol (tert-amyl alcohol), as well as solvents like acetone, are preferred. csic.esmdpi.com Studies have shown that while acetone can yield conversions around 20%, tert-butanol can increase yields to approximately 50%, and 2-methyl-2-butanol can achieve yields as high as 87% for similar ascorbyl esters. mdpi.com

Temperature: The optimal temperature is typically between 50°C and 70°C. For instance, the highest yield for ascorbyl palmitate (81%) was achieved at 55°C. mdpi.com

Substrate Molar Ratio: An excess of the acyl donor (gamma-linolenic acid) is necessary to drive the reaction forward. Molar ratios of L-ascorbic acid to fatty acid ranging from 1:5 to 1:10 are commonly employed to maximize conversion. mdpi.comnih.gov

Enzyme Concentration: The reaction rate generally increases with a higher enzyme load, though an optimal concentration exists beyond which the increase is no longer cost-effective. nih.gov

Water Activity: Controlling the water content in the reaction medium is crucial. The esterification reaction produces water, which can lead to a reverse hydrolytic reaction. The addition of molecular sieves (e.g., 4 Å) to sequester this water is a common strategy to shift the equilibrium towards the product, significantly improving yields. nih.govresearchgate.net

Below is an interactive table summarizing optimized conditions for the enzymatic synthesis of various ascorbyl esters, which are analogous to this compound.

| Parameter | Optimal Value/Condition | Substrate/Enzyme | Achieved Yield/Conversion | Source |

| Enzyme | Novozym® 435 | Ascorbyl Palmitate | 81% Yield | mdpi.com |

| Solvent | 2-methyl-2-butanol | Ascorbyl Palmitate | 81% Yield | mdpi.com |

| Solvent | Acetone | Ascorbyl Oleate | ~60% Conversion | nih.gov |

| Temperature | 55 °C | Ascorbyl Palmitate | 81% Yield | mdpi.com |

| Temperature | 70 °C | Ascorbyl Linoleate | 90% Production | nih.gov |

| Substrate Ratio (AA:FA) | 1:8 | Ascorbyl Palmitate | 81% Yield | mdpi.com |

| Substrate Ratio (AA:FA) | 1:9 | Ascorbyl Linoleate | 90% Production | nih.gov |

| Water Removal | Molecular Sieves (4 Å) | Ascorbyl Linoleate | 90% Production | nih.gov |

Evaluation of Acyl Donor Specificity in this compound Synthesis

The choice of acyl donor significantly impacts reaction efficiency and yield. For the synthesis of this compound, several forms of gamma-linolenic acid can be considered.

Free Fatty Acids (FFA): Direct esterification using the free fatty acid (gamma-linolenic acid) is a straightforward approach. nih.gov However, the water produced during the reaction can limit the final yield unless it is actively removed. nih.gov

Fatty Acid Alkyl Esters: Transesterification using methyl or ethyl esters of the fatty acid (e.g., methyl gamolenate) is another common strategy. nih.gov This can sometimes lead to higher yields compared to using free fatty acids. For instance, in the synthesis of ascorbyl oleate, using methyl oleate resulted in a significantly higher yield (50%) compared to using ethyl palmitate (20%) under similar conditions. researchgate.net

Fatty Acid Vinyl Esters: Using activated acyl donors like vinyl esters (e.g., vinyl gamolenate) often results in the highest conversion rates. researchgate.netnih.gov The by-product, vinyl alcohol, tautomerizes into acetaldehyde, which is volatile. This irreversible step effectively pulls the reaction equilibrium towards product formation, leading to near-quantitative yields in some cases. researchgate.net

Triglycerides: Using natural oils rich in gamma-linolenic acid (e.g., borage oil, evening primrose oil) as the acyl donor is a cost-effective and sustainable option. csic.esscispace.com The lipase catalyzes the transesterification between the triglyceride and L-ascorbic acid. While potentially less efficient than using purified esters, this route is attractive for producing food-grade antioxidants. researchgate.net

| Acyl Donor Type | By-product | Typical Conversion/Yield | Advantages | Disadvantages | Source |

| Free Fatty Acid | Water | Moderate | Direct, simple | Equilibrium limited by water | nih.gov |

| Methyl/Ethyl Ester | Methanol/Ethanol | Moderate to High | Can be more efficient than FFA | Requires prior esterification of FFA | researchgate.net |

| Vinyl Ester | Acetaldehyde | Very High (often >90%) | Irreversible reaction drives high yield | Activated donor is more expensive | researchgate.net |

| Triglyceride | Di- and Monoglycerides | Lower | Low-cost, natural source | Complex reaction mixture, lower yield | csic.esscispace.com |

Chemical Synthesis Pathways and Comparative Analysis of Methodologies

While enzymatic methods offer advantages in selectivity and sustainability, chemical synthesis remains a relevant pathway for the production of ascorbyl esters. Traditional chemical methods, however, are often hampered by harsh reaction conditions that can compromise the integrity of the L-ascorbic acid molecule. researchgate.net

Regioselective Synthesis Strategies

The main challenge in the chemical synthesis of this compound is achieving regioselectivity for the C-6 hydroxyl group, as L-ascorbic acid has four hydroxyl groups of varying reactivity. Without a selective method, a complex mixture of products would be formed.

A high-yielding and cost-effective regioselective method involves the direct esterification of L-ascorbic acid with a fatty acid using concentrated sulfuric acid (H₂SO₄) as a catalyst. researchgate.netresearchgate.net A key innovation in this process is the use of a renewable, food-grade solvent such as p-cymene. This solvent aids in product separation from the reaction mixture. The process has been shown to produce 6-O-ascorbyl esters with yields between 70–82% and high purity (>99%) after simple physical isolation steps like cooling and centrifugation. researchgate.net The strong acid catalyst preferentially promotes esterification at the primary C-6 position. Another strategy to ensure regioselectivity involves using protecting groups for the more reactive hydroxyl groups at the C-2 and C-3 positions, such as in 5,6-O-isopropylidene-L-ascorbic acid, before carrying out the esterification, although this adds extra steps to the synthesis. google.com

Mitigation of Side Product Formation and Decomposition in Chemical Routes

A significant drawback of conventional chemical synthesis is the use of harsh conditions (e.g., strong acids, high temperatures) that can cause the degradation of L-ascorbic acid and the formation of unwanted side products. researchgate.net This not only reduces the yield but also complicates the purification process.

Mitigation Strategies:

Optimized Catalysis and Solvents: The use of specific catalyst-solvent systems, such as the H₂SO₄/p-cymene method, represents a significant improvement. The choice of p-cymene as a solvent facilitates easier product isolation and avoids the use of more volatile or hazardous organic solvents. researchgate.net

Mild Reaction Conditions: Lowering reaction temperatures and carefully controlling catalyst concentration can help reduce the extent of degradation, though this may also slow down the reaction rate.

Comparative Analysis: Enzymatic synthesis inherently mitigates the issues of side product formation and decomposition common in chemical routes. researchgate.net Lipases operate under mild temperature and pH conditions, preserving the sensitive structure of L-ascorbic acid. Their high regioselectivity for the C-6 position eliminates the formation of isomeric byproducts, leading to a cleaner reaction and a simpler purification process. In contrast, even optimized chemical methods risk some level of substrate degradation and require careful control to maintain selectivity. researchgate.netresearchgate.net Therefore, while chemical synthesis can be cost-effective for large-scale production, enzymatic synthesis is superior in terms of process greenness, selectivity, and product purity. researchgate.net

Process Scale-Up Considerations for Academic Research Applications

The transition from small, bench-scale synthesis to producing gram-scale quantities of this compound for academic research necessitates careful consideration of process parameters to maintain yield and purity. Unlike industrial scale-up, the focus for research applications is on achieving high-purity material in sufficient quantities for extensive experimentation, often with an emphasis on process control, reproducibility, and the ability to easily adapt the setup for analogous compounds. Enzymatic synthesis is generally preferred over chemical methods due to its high regioselectivity, which minimizes byproduct formation and simplifies subsequent purification steps. mdpi.com

Reactor Design and Operational Parameters in Enzymatic Synthesis

For academic-level scale-up, reactor choice and the precise control of operational parameters are critical for maximizing the efficiency of the lipase-catalyzed esterification of L-ascorbic acid with a fatty acid like gamma-linolenic acid.

Reactor Design: Stirred-tank batch reactors are common for their simplicity. However, for enhanced efficiency and catalyst reuse, more advanced configurations are employed. A rotating bed reactor , specifically a rotating basket reactor, has shown significant potential for the large-scale synthesis of ascorbyl esters. mdpi.com, nih.gov This design contains the immobilized enzyme in a basket, which rotates within the reaction medium. This setup facilitates easy separation and recycling of the biocatalyst, a key consideration for cost-effective research, and provides good mixing while minimizing shear stress that could damage the enzyme. mdpi.com Packed-bed reactors (PBRs) also offer a continuous production model where the substrate solution flows through a column packed with the immobilized lipase, which can be efficient for producing larger quantities once conditions are optimized. researchgate.net

Operational Parameters: Several key variables must be optimized to achieve high conversion rates.

Enzyme Selection: Immobilized lipases are the catalysts of choice. Novozym® 435 , an immobilized lipase B from Candida antarctica, is frequently reported as the most effective catalyst for producing ascorbyl esters, demonstrating high initial reaction rates and yields compared to other commercial lipases. mdpi.com, mdpi.com

Solvent System: The selection of a solvent is crucial as it must solubilize both the hydrophilic L-ascorbic acid and the lipophilic fatty acid. Tertiary alcohols such as 2-methyl-2-butanol (tert-amyl alcohol) and tert-butanol are highly effective. researchgate.net, csic.es While acetone can also yield good results, 2-methyl-2-butanol often provides better operational stability for the enzyme over repeated batches. mdpi.com, nih.gov, nih.gov

Substrate Molar Ratio: To drive the reaction equilibrium towards product formation, an excess of the fatty acid is typically used. Studies on analogous esters show that an L-ascorbic acid to fatty acid molar ratio of 1:8 or 1:9 results in high product yields. mdpi.com, researchgate.net, researchgate.net

Temperature: The optimal reaction temperature is a balance between enzyme activity and stability. For Novozym® 435, temperatures in the range of 50–60°C are commonly found to be optimal. ajol.info, mdpi.com, researchgate.net

Water Removal: The esterification reaction produces water, which can inhibit the enzyme and promote the reverse reaction (hydrolysis). The addition of molecular sieves to the reactor is a standard and effective method to sequester this water, thereby shifting the equilibrium toward higher product conversion. mdpi.com, researchgate.net, fkit.hr

Agitation: Adequate mixing is required to overcome mass transfer limitations between the substrates and the immobilized enzyme. In batch reactors, agitation speeds of around 180-290 rpm are typical. mdpi.com, fkit.hr

Table 1: Typical Operational Parameters for Enzymatic Synthesis of Ascorbyl Esters

| Parameter | Typical Value/Condition | Rationale & Citation |

|---|---|---|

| Biocatalyst | Immobilized Lipase (e.g., Novozym® 435) | High activity, stability, and regioselectivity. mdpi.com, mdpi.com |

| Reactor Type | Rotating Bed Reactor or Packed-Bed Reactor | Facilitates catalyst reuse and continuous operation. mdpi.com, researchgate.net |

| Solvent | 2-methyl-2-butanol (tert-amyl alcohol) | Good solubility for substrates and high enzyme stability. mdpi.com, nih.gov, csic.es |

| Temperature | 55 - 60 °C | Optimal balance of reaction rate and enzyme stability. ajol.info, researchgate.net |

| Substrate Ratio | 1:8 to 1:9 (L-ascorbic acid:Fatty acid) | Drives reaction equilibrium towards product formation. mdpi.com, researchgate.net |

| Water Removal | Molecular Sieves (e.g., 4 Å) | Removes water byproduct, preventing hydrolysis and increasing yield. mdpi.com, fkit.hr |

| Agitation Speed | ~250 - 290 rpm | Ensures sufficient mass transfer. mdpi.com |

Purification Techniques for Research-Grade this compound

Obtaining research-grade this compound (>95% purity) from the crude reaction mixture requires a multi-step purification process designed to systematically remove unreacted substrates, the enzyme, and any minor byproducts.

The primary components to be separated from the final product are:

Immobilized enzyme

Unreacted L-ascorbic acid (highly polar)

Unreacted gamma-linolenic acid (highly lipophilic)

Reaction solvent

A typical purification sequence for academic-scale quantities involves filtration followed by solvent extraction and potentially recrystallization or chromatography.

Enzyme and Solvent Removal: The process begins with the simple filtration of the reaction mixture to recover the immobilized enzyme for reuse. fkit.hr The solvent is then removed from the filtrate, typically under reduced pressure using a rotary evaporator. fkit.hr

Liquid-Liquid Extraction: This is a crucial step that exploits the differing polarities of the components.

Hexane Wash: The concentrated residue is first washed with a non-polar solvent like hexane . This step effectively removes the majority of the unreacted, lipophilic gamma-linolenic acid, in which the ascorbyl ester and L-ascorbic acid are insoluble. mdpi.com

Polar Solvent Extraction: After the hexane wash, a biphasic system is used to separate the amphiphilic this compound from the highly polar unreacted L-ascorbic acid. A common method involves dissolving the product in ethyl acetate and washing it with water. The unreacted L-ascorbic acid partitions into the aqueous phase, while the target compound remains in the ethyl acetate layer. mdpi.com, fkit.hr An alternative is to use a hexane-acetonitrile or hexane-methanol/water system, where the ascorbyl ester partitions into the more polar acetonitrile or methanol/water layer, leaving residual lipids in the hexane phase. mdpi.com With this method, a purity of over 97% has been achieved for similar compounds. mdpi.com

Recrystallization and Chromatography: For achieving the highest purity required for research applications, further steps may be necessary.

Recrystallization: This technique can be effective for removing trace impurities. The purified product can be dissolved in a suitable solvent (e.g., ethanol) and then crystallized by cooling to low temperatures. mdpi.com

Silica Gel Column Chromatography: For the highest grade of purity, column chromatography is the definitive method. The crude product is loaded onto a silica gel column, and a solvent gradient is used for elution. A solvent system such as ethyl acetate/methanol/water can effectively separate the desired ester from any remaining trace impurities. mdpi.com High-performance liquid chromatography (HPLC) is used to verify the final purity of the fractions collected. mdpi.com, researchgate.net

Table 2: Summary of Purification Steps for Research-Grade Ascorbyl Esters

| Step | Technique | Solvents/Materials | Target Impurity Removed | Citation |

|---|---|---|---|---|

| 1 | Filtration | - | Immobilized enzyme catalyst | fkit.hr |

| 2 | Rotary Evaporation | - | Reaction solvent (e.g., 2-methyl-2-butanol) | fkit.hr |

| 3 | Liquid-Liquid Extraction | Hexane | Unreacted fatty acid | mdpi.com |

| 4 | Liquid-Liquid Extraction | Ethyl Acetate / Water | Unreacted L-ascorbic acid | mdpi.com, fkit.hr |

| 5 (Optional) | Recrystallization | Ethanol | Trace impurities | mdpi.com |

| 6 (Optional) | Column Chromatography | Silica Gel, Ethyl Acetate/Methanol/Water | Residual trace impurities | mdpi.com |

Molecular and Cellular Research on Ascorbyl Gamolenate Action Mechanisms

Elucidation of Antioxidant Mechanisms

The antioxidant properties of ascorbyl gamolenate are derived from its ascorbic acid moiety, with the gamolenate portion facilitating its access to lipid-rich cellular structures.

The primary antioxidant action of this compound is attributed to the ascorbic acid component. Ascorbic acid is a potent water-soluble antioxidant capable of donating electrons to neutralize a wide variety of reactive oxygen species, including superoxide radicals and hydroxyl radicals. researchgate.netnih.gov This process converts the highly reactive free radicals into less harmful species, mitigating oxidative damage to crucial biomolecules like DNA, proteins, and lipids.

The unique feature of this compound is its enhanced lipophilicity due to the GLA tail. This structural modification allows the molecule to partition more effectively into lipid membranes, a primary site of oxidative stress. By delivering the antioxidant power of ascorbic acid directly to these membranes, this compound can offer targeted protection against lipid peroxidation—a chain reaction of oxidative degradation of lipids that can compromise membrane integrity and function.

Beyond direct ROS scavenging, the components of this compound are known to influence the body's own antioxidant defense systems.

Ascorbic Acid: Ascorbate can stimulate the biosynthesis and activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). nih.gov These enzymes form the first line of enzymatic defense against oxidative stress, converting dangerous ROS into more stable molecules. For instance, SOD catalyzes the dismutation of superoxide into oxygen and hydrogen peroxide, which is then neutralized by catalase.

Gamma-Linolenic Acid (GLA): Separately, GLA has been shown in studies to restore the levels of SOD, catalase, and glutathione in tissues subjected to oxidative stress, such as that induced by radiation. researchgate.netnih.gov

The dual nature of this compound suggests a two-pronged approach to bolstering cellular antioxidant capacity: the ascorbic acid moiety may upregulate the expression and activity of these protective enzymes, while the GLA component contributes to maintaining their levels under stressful conditions.

Ascorbic acid is an effective antioxidant because it can donate a single electron to form the relatively stable and non-reactive ascorbyl radical. This radical can then be recycled back to its reduced, active form (ascorbate) by cellular reductase enzymes, utilizing donors like glutathione. This ability to be regenerated allows a single molecule to quench multiple free radicals.

The structure of this compound facilitates this process within lipid environments. Its enhanced ability to permeate membranes allows the ascorbic acid head to participate in redox reactions at the membrane-cytosol interface. It can transfer electrons to neutralize lipid-based radicals and can be regenerated by cytosolic antioxidants like glutathione, creating an efficient redox cycle that protects cellular membranes from within.

Modulation of Endogenous Antioxidant Enzyme Systems

Investigation of Cellular Signaling Pathway Modulation

This compound's influence extends beyond antioxidant effects to the modulation of key signaling pathways involved in inflammation and cell growth, primarily through the combined actions of ascorbic acid and GLA.

Both GLA and ascorbic acid have demonstrated significant anti-inflammatory properties by targeting central inflammatory regulators.

Nuclear Factor-kappa B (NF-κB) Pathway: NF-κB is a master transcription factor that controls the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like COX-2 and iNOS. mdpi.combiolegend.com Both components of this compound can inhibit this pathway. GLA has been shown to prevent the degradation of IκB, the inhibitory protein that holds NF-κB inactive in the cytoplasm, thereby blocking NF-κB's translocation to the nucleus. researchgate.netmedchemexpress.com Similarly, ascorbic acid can suppress TNF-α-induced NF-κB activation by inhibiting the phosphorylation of IκBα. nih.govresearchgate.net The combined action of both moieties in this compound would likely result in potent inhibition of the NF-κB signaling cascade.

Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS): These enzymes are key mediators of the inflammatory response. COX-2 produces prostaglandins that contribute to pain and swelling, while iNOS generates large amounts of nitric oxide, which can be pro-inflammatory and cytotoxic at high concentrations. mdpi.comnih.gov The expression of both enzymes is heavily dependent on NF-κB activation. Research demonstrates that GLA can significantly inhibit the expression of both COX-2 and iNOS in response to inflammatory stimuli. researchgate.netresearchgate.net Ascorbic acid also contributes to the downregulation of these enzymes, often in synergy with other compounds. mdpi.com Therefore, this compound is expected to effectively reduce the production of these inflammatory mediators.

The following table summarizes the documented effects of Gamma-Linolenic Acid and Ascorbic Acid on key inflammatory mediators.

| Compound Component | Target Molecule | Observed Effect | Reference |

| Gamma-Linolenic Acid (GLA) | NF-κB | Inhibits activation by preventing IκB degradation. | researchgate.netmedchemexpress.com |

| COX-2 | Reduces expression. | researchgate.netresearchgate.net | |

| iNOS | Reduces expression. | researchgate.netresearchgate.net | |

| Ascorbic Acid (Vitamin C) | NF-κB | Inhibits activation by suppressing IκBα phosphorylation. | nih.govresearchgate.net |

| COX-2 | Contributes to inhibition, reducing prostaglandin synthesis. | mdpi.com | |

| iNOS | Downregulates expression. | nih.gov |

The immunomodulatory effects of this compound are also evident in its ability to influence the production of growth factors and cytokines.

Growth Factors: Research on ascorbyl stearate, another lipophilic vitamin C derivative, has shown it can inhibit cancer cell proliferation by decreasing the expression of the Insulin-like Growth Factor-I Receptor (IGF-IR). nih.gov This suggests that lipid-soluble forms of ascorbic acid may have the ability to modulate critical growth factor signaling pathways. Furthermore, ascorbic acid has been found to modulate the cellular response to growth factors like Transforming Growth Factor-beta (TGF-β) and Fibroblast Growth Factor (FGF), which are pivotal in processes like collagen synthesis and tissue repair. nih.gov

Cytokine Production: Cytokines are signaling proteins that orchestrate the immune and inflammatory response. The components of this compound can modulate their production in a complex manner. Ascorbic acid has been shown to dose-dependently inhibit the production of pro-inflammatory cytokines like IL-6 and TNF-α in monocytes. medrxiv.orgnih.gov In other contexts, it can enhance cytokine production in response to infection. researchgate.net GLA has also been documented to restore the balance of cytokines, reducing elevated levels of pro-inflammatory TNF-α and IL-6 while normalizing the anti-inflammatory cytokine IL-10. researchgate.netnih.gov This suggests that this compound does not simply suppress the immune response but acts as a modulator, helping to resolve inflammation and restore homeostasis.

The table below details the observed effects of Gamma-Linolenic Acid and Ascorbic Acid on various cytokines.

| Compound Component | Cytokine | Cell/Model Type | Observed Effect | Reference |

| Gamma-Linolenic Acid (GLA) | TNF-α | Mouse Duodenum (in vivo) | Restores altered levels to near normal. | nih.gov |

| IL-6 | Mouse Duodenum (in vivo) | Restores altered levels to near normal. | nih.gov | |

| IL-10 | Mouse Duodenum (in vivo) | Restores altered levels to near normal. | nih.gov | |

| Ascorbic Acid (Vitamin C) | TNF-α | Human Monocytes (in vitro) | Inhibited LPS-induced production. | nih.gov |

| IL-6 | Human Monocytes (in vitro) | Inhibited LPS-induced production. | nih.gov | |

| IL-8 | Human Monocytes (in vitro) | Inhibited LPS-induced production. | medrxiv.org | |

| IL-10 | Human Plasma (in vivo, ultramarathon runners) | Attenuated post-exercise increase. | nih.gov | |

| IL-1RA | Human Plasma (in vivo, ultramarathon runners) | Attenuated post-exercise increase. | nih.gov |

Interplay with Other Biological Antioxidants (e.g., Vitamin E)

This compound, a molecule combining ascorbic acid (Vitamin C) and gamma-linolenic acid, is understood to participate in the complex network of biological antioxidants. Its interaction with lipid-soluble antioxidants, particularly Vitamin E (alpha-tocopherol), is of significant interest. This interplay is primarily driven by the ascorbic acid moiety.

Vitamins C and E function as water-soluble and lipid-soluble chain-breaking antioxidants, respectively. nih.gov Vitamin E is located within cellular membranes and is a primary defender against lipid peroxidation by scavenging oxygen radicals. nih.gov In the process, Vitamin E itself is oxidized and converted into the tocopheroxyl radical, losing its antioxidant capacity.

However, the nature of this interaction can be complex. The pro-oxidant or antioxidant effect of ascorbic acid can depend on the cellular status of Vitamin E. nih.gov In Vitamin E-deficient conditions, ascorbic acid can help conserve Vitamin E levels. nih.gov Conversely, in situations of marginal Vitamin E adequacy, high levels of ascorbic acid could potentially promote lipid peroxidation, suggesting that the balance between these two vitamins is crucial for maintaining cellular antioxidant potential. nih.gov

Table 1: Synergistic Antioxidant Actions of Ascorbate and Vitamin E

| Antioxidant | Cellular Location | Primary Function | Interaction Mechanism | Outcome |

|---|---|---|---|---|

| Vitamin E (alpha-tocopherol) | Cell Membranes (Lipid Phase) | Inhibits lipid peroxidation by scavenging lipid peroxyl radicals. | Becomes oxidized to the tocopheroxyl radical. | Protection of membrane integrity. nih.gov |

| Ascorbic Acid (Vitamin C) | Aqueous Compartments (Cytosol) | Scavenges free radicals in the aqueous phase. | Donates an electron to the tocopheroxyl radical. | Regenerates active Vitamin E. nih.gov |

Enzymatic Interactions and Molecular Targeting

Aldose Reductase Inhibition Mechanisms

This compound has been identified as an inhibitor of aldose reductase (AKR1B1). patsnap.com This enzyme is a key component of the polyol pathway, which converts glucose to sorbitol. Under normal glycemic conditions, this pathway is minor, but in hyperglycemic states, such as in diabetes, the increased flux through aldose reductase can lead to the intracellular accumulation of sorbitol. nih.gov This accumulation is implicated in the pathogenesis of diabetic complications.

The mechanism by which this compound inhibits aldose reductase is attributed to its molecular structure. Aldose reductase inhibitors (ARIs) typically possess a polar head group that interacts with the enzyme's active site. Research on ascorbic acid itself has demonstrated its ability to directly inhibit aldose reductase activity. nih.govnih.gov In vitro studies using erythrocyte hemolysates showed that ascorbic acid lowered sorbitol generation from glucose, with an inhibitory constant (Ki) of 120 µM reported for the ARI tetramethylene glutaric acid for comparison. nih.gov The inhibitory action was not dependent on the reducing capacity of ascorbic acid, as its oxidized form, dehydroascorbate, also reduced intracellular sorbitol. nih.gov This suggests that the molecule's structure, rather than its antioxidant function alone, is responsible for the inhibition. Therefore, this compound, containing the ascorbate structure, functions as an aldose reductase inhibitor. patsnap.com

Table 2: Research Findings on Aldose Reductase Inhibition by Ascorbate

| Study Focus | Model System | Key Finding | Reference |

|---|---|---|---|

| This compound | Drug Target Information | Identified as an aldose reductase (AKR1B1) inhibitor. | patsnap.com |

| Vitamin C (Ascorbic Acid) | Human Erythrocytes (in vitro) | Directly inhibits aldose reductase activity. | nih.gov |

| Vitamin C (Ascorbic Acid) | Individuals with IDDM | Supplementation normalized elevated erythrocyte sorbitol levels, independent of glycemic control. | nih.gov |

| Flavonoids and Ascorbic Acid | Rat Lenses | High concentrations of ascorbic acid can directly inhibit erythrocyte aldose reductase. |

Co-factor Roles in Hydroxylase Activity (e.g., Prolyl and Lysyl Hydroxylases for Collagen)

The ascorbate moiety of this compound plays a critical role as a co-factor for a class of enzymes known as 2-oxoglutarate-dependent dioxygenases, which includes prolyl and lysyl hydroxylases. nih.gov These enzymes are essential for the biosynthesis of collagen, the major structural protein in connective tissues. nih.govkoreamed.org

Prolyl 4-hydroxylase (P4H) and lysyl hydroxylase (LH) catalyze the hydroxylation of specific proline and lysine residues, respectively, within procollagen chains. nih.gov This post-translational modification is crucial for the proper folding of procollagen into a stable triple-helical conformation and for the formation of stable collagen cross-links. The reactions catalyzed by both P4H and LH require molecular oxygen, Fe²⁺, and 2-oxoglutarate. koreamed.org

Ascorbic acid is an essential co-substrate in this process, although it is not consumed stoichiometrically. nih.gov Its primary function is to maintain the iron atom at the enzyme's active site in its reduced ferrous (Fe²⁺) state, which is necessary for catalytic activity. researchgate.net In the absence of ascorbate, the iron can become oxidized to the ferric (Fe³⁺) state, leading to enzyme inactivation. nih.gov Ascorbate preferentially stimulates collagen synthesis, an effect that appears to be related to its cofactor function. nih.gov Studies in human skin fibroblasts have shown that ascorbic acid stimulates the activity of lysyl hydroxylase. lorealdermatologicalbeauty.com Interestingly, in the same studies, prolyl hydroxylase activity was observed to decrease over time even as collagen production was maximally stimulated, suggesting independent regulation of the two hydroxylases by ascorbic acid. lorealdermatologicalbeauty.com

Table 3: Role of Ascorbate in Hydroxylase Activity for Collagen Synthesis

| Enzyme | Function | Role of Ascorbate (Vitamin C) | Effect of Deficiency | Reference |

|---|---|---|---|---|

| Prolyl 4-Hydroxylase (P4H) | Hydroxylates proline residues in procollagen. | Acts as a co-factor, keeping the active-site iron in a reduced (Fe²⁺) state. | Impaired collagen triple helix formation. | nih.govnih.gov |

| Lysyl Hydroxylase (LH) | Hydroxylates lysine residues in procollagen. | Essential co-factor; stimulates enzyme activity in human skin fibroblasts. | Impaired collagen cross-linking. | nih.govnih.govlorealdermatologicalbeauty.com |

Influence on Melanin Synthesis Pathways

The ascorbic acid component of this compound influences the biochemical pathways of melanin synthesis, primarily through the inhibition of tyrosinase. guidechem.comnih.gov Tyrosinase is the rate-limiting enzyme in melanogenesis, the process of producing melanin pigment. lesliebaumannmd.com It catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. mdpi.com Dopaquinone then serves as a precursor for the synthesis of both eumelanin (brown-black pigment) and pheomelanin (yellow-red pigment).

Table 4: Mechanisms of Ascorbate's Influence on Melanin Synthesis

| Mechanism | Description | Target | Result | Reference |

|---|---|---|---|---|

| Direct Enzyme Inhibition | Ascorbate interacts with the copper ions in the active site of tyrosinase. | Tyrosinase | Inactivation of the enzyme, blocking the first step of melanogenesis. | mdpi.comsemanticscholar.org |

| Reduction of Intermediates | Ascorbate reduces dopaquinone, a key intermediate in the melanin pathway, back to L-DOPA. | Dopaquinone | Diverts substrate away from the melanin production pathway. | mdpi.com |

Preclinical in Vitro Investigations of Ascorbyl Gamolenate Biological Effects

Analysis of Cellular Stress Response Modulation

Responses to Ultraviolet Radiation-Induced Cellular Damage

Searches for "Ascorbyl gamolenate" in conjunction with terms such as "human dermal fibroblast," "mesenchymal stem cell," "osteoblast," "HaCaT cells," "oxidative stress," and "ultraviolet radiation" did not yield any relevant results.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings or data tables focusing solely on the chemical compound “this compound” as requested. Information exists for other derivatives of ascorbic acid, but in adherence to the strict instructions to focus only on this compound, this information cannot be used as a substitute.

This compound in Cancer Cell Biology Research (Preclinical, Mechanistic)

Preclinical research has focused on the selective cytotoxic effects of high-dose ascorbic acid on cancer cells, a phenomenon not observed in normal cells. nih.govscielo.br This selective toxicity forms the basis for its investigation as a potential anticancer agent. The primary mechanisms are believed to stem from the pro-oxidant activity of ascorbate at pharmacological concentrations, its influence on cellular energy pathways, and its ability to modulate the tumor microenvironment. elifesciences.orgfrontiersin.org

Synergistic Cytotoxic Responses with Chemotherapeutic Agents in Tumor Cell Lines

Pharmacological concentrations of ascorbic acid have been shown in numerous preclinical studies to work synergistically with various conventional chemotherapeutic agents, enhancing their ability to kill cancer cells. nih.govneoplasiaresearch.com This potentiation allows for greater efficacy of standard cancer drugs. For instance, studies have demonstrated that ascorbic acid enhances the cytotoxic effects of gemcitabine in pancreatic cancer cell lines. mdpi.com The combination has also been shown to be effective with agents like carboplatin and paclitaxel. mdpi.comnih.gov This synergistic relationship is of significant interest as it could potentially increase the effectiveness of existing chemotherapy regimens. neoplasiaresearch.com Research has shown that combining ascorbic acid with chemotherapy can lead to decreased tumor size and weight, and increased survival in animal models. nih.gov

| Chemotherapeutic Agent | Cancer Cell Line Model | Observed Synergistic Effect | Reference |

|---|---|---|---|

| Gemcitabine | Pancreatic Cancer | Enhanced cytotoxic effect and decreased chemoresistance. | mdpi.com |

| Carboplatin / Docetaxel | Breast Cancer (4T1) | Potentiated cytotoxicity and disruption of cancer stem cell homeostasis. | nih.gov |

| Mitoxantrone | Breast Cancer (MCF7, MDA-MB231) | Increased cytotoxicity via apoptosis and activation of H2AX and PI3K pathways. | plos.org |

| Topotecan | Breast Cancer (MCF-7) | Synergistic enhancement of topotecan-induced cell death. | elifesciences.org |

| Doxorubicin, Cisplatin | Various | Enhanced susceptibility of cancer cells to the chemotherapeutic agents. | nih.gov |

Mechanisms of Cancer Cell Growth Inhibition (e.g., H2O2 formation, cellular energetics)

The primary mechanism by which pharmacological ascorbate is believed to selectively kill cancer cells is through its action as a pro-drug that delivers hydrogen peroxide (H₂O₂) to tissues. nih.govscielo.br In the extracellular space, ascorbate undergoes auto-oxidation, particularly in the presence of transition metal ions like iron which are often more abundant in the tumor microenvironment, generating a significant flux of H₂O₂. nih.govbiocev.eu

This extracellularly generated H₂O₂ can then diffuse into cancer cells. nih.gov Tumor cells are often deficient in enzymes like catalase, which are responsible for breaking down H₂O₂, making them much more vulnerable to H₂O₂-induced oxidative stress and DNA damage compared to healthy cells that have robust enzymatic defenses. elifesciences.orgfrontiersin.org This selective vulnerability to ascorbate-induced oxidative stress leads to apoptotic and necrotic cell death. nih.govnih.gov

Beyond direct oxidative damage, H₂O₂ generation disrupts cancer cell metabolism and energetics. The process can lead to the depletion of intracellular adenosine triphosphate (ATP), the cell's main energy currency. mdpi.com Furthermore, it can interfere with glycolysis, a key metabolic pathway that cancer cells rely on for energy, by targeting enzymes like GAPDH and depleting the cellular pool of nicotinamide adenine dinucleotide (NAD+). oncotarget.com This disruption of cellular energetics creates an energy crisis within the cancer cell, contributing significantly to its death. neoplasiaresearch.comoncotarget.com

| Mechanistic Step | Description | Reference |

|---|---|---|

| H₂O₂ Formation | Ascorbate acts as a pro-oxidant at high concentrations, undergoing auto-oxidation in the extracellular fluid to generate hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS). | nih.govscielo.brelifesciences.org |

| Selective Cytotoxicity | Cancer cells often have lower levels of H₂O₂-metabolizing enzymes (e.g., catalase), making them more susceptible to damage from the increased oxidative stress. | elifesciences.orgfrontiersin.org |

| Disruption of Cellular Energetics | The oxidative stress induced by H₂O₂ leads to a depletion of cellular ATP and NAD+, disrupting glycolysis and causing an energy crisis in the cancer cell. | mdpi.comoncotarget.com |

| Induction of Cell Death | The combination of oxidative damage to DNA and organelles, along with the severe metabolic crisis, triggers cancer cell death through apoptosis and other pathways. | nih.gov |

Modulation of Cancer Cell Microenvironment

Ascorbic acid can influence the complex tumor microenvironment (TME), which plays a critical role in cancer progression and metastasis. mdpi.commdpi.com One key target is the hypoxia-inducible factor (HIF-1α), a protein that helps tumor cells adapt to low-oxygen conditions, promoting angiogenesis and survival. mdpi.com Ascorbic acid acts as a cofactor for enzymes that lead to the degradation of HIF-1α, thereby inhibiting tumor growth and angiogenesis under hypoxic conditions. frontiersin.orgmdpi.com

Furthermore, emerging research suggests that ascorbic acid can modulate the behavior of cancer-associated fibroblasts (CAFs), a major component of the tumor stroma that typically supports cancer growth and invasion. nih.govnih.gov Ascorbic acid may have a tumor-suppressive effect by reprogramming these CAFs toward a more normal, less tumor-supportive state. frontiersin.orgnih.gov It may also affect the epithelial-mesenchymal transition (EMT), a process crucial for metastasis, by downregulating key transcription factors like Snail. frontiersin.orgnih.gov

Ascorbic acid also appears to impact the immune microenvironment. Studies have shown it can enhance the infiltration and cytotoxic activity of immune cells, such as CD8+ T cells, into the tumor, potentially improving the efficacy of immunotherapies. ijbs.com This is achieved in part by stimulating the activity of TET enzymes, which can alter the epigenetic landscape of cancer cells and influence immune signaling pathways. nih.govijbs.com

Preclinical in Vivo Research with Ascorbyl Gamolenate in Animal Models

Amelioration of Pathological Conditions in Disease Models

In experimental models of diabetes in rats, significant neurovascular deficits are observed, including reductions in nerve conduction velocity and blood flow. nih.gov Research into the effects of ascorbyl gamolenate, a novel derivative of an essential fatty acid, has shown its efficacy in correcting these diabetes-induced complications. nih.gov

Studies on rats with eight weeks of induced diabetes revealed a 20.4% reduction in sciatic motor conduction velocity and a 48.2% decrease in nutritive endoneurial blood flow. nih.gov Treatment with this compound demonstrated a remarkable ability to counteract these deficits. Compared to other treatments, this compound showed a greater magnitude of correction for both nerve conduction and blood flow, suggesting a synergistic interaction between the gamma-linolenic acid and ascorbate components of the molecule. nih.gov The correction of the conduction velocity deficit was 87.4% with this compound, significantly higher than with gamma-linolenic acid alone (39.8%), ascorbate alone (13.2%), or a combination of gamma-linolenic acid and ascorbate (66.8%). nih.gov Similarly, the amelioration of the nutritive blood flow deficit was 87.4% with this compound. nih.gov

These findings highlight the potential of this compound in addressing neurovascular complications associated with experimental diabetes. The compound's efficacy was noted to be substantially greater than that of evening primrose oil, another source of gamma-linolenic acid. nih.gov

Table 1: Efficacy of this compound in Correcting Neurovascular Deficits in Diabetic Rats

| Treatment Group | % Correction of Sciatic Motor Conduction Velocity Deficit | % Amelioration of Nutritive Endoneurial Blood Flow Deficit |

|---|---|---|

| Gamma-linolenic acid | 39.8% | 44.0% |

| Ascorbate | 13.2% | 13.2% |

| Gamma-linolenic acid + Ascorbate | 66.8% | 65.7% |

| This compound | 87.4% | 87.4% |

Data sourced from a comparative study in diabetic rats. nih.gov

Experimental diabetes in rats, particularly when compounded by pregnancy, is associated with significant disturbances in electrolyte and bone homeostasis, characterized by excessive urinary electrolyte loss. nih.gov Research has investigated the effects of this compound (ascorbyl-GLA) on these parameters in pregnant streptozotocin-diabetic rats. nih.gov

Table 2: Effect of this compound on Urine Output in Pregnant Diabetic Rats

| Group | Urine Output (ml/24h) at End of Pregnancy |

|---|---|

| Control (CP) | 24 ± 4 |

| Diabetic (DP) | 316 ± 21 |

| Diabetic + Gamma-Linolenic Acid (DG) | 223 ± 21 |

| Diabetic + Ascorbate (DA) | 221 ± 14 |

| Diabetic + Gamma-Linolenic Acid + Ascorbate (DGA) | 220 ± 19 |

| Diabetic + this compound (DASG) | 163 ± 17 |

Data represents mean ± SEM. nih.gov

While specific studies on this compound in acute pancreatitis are not available, the role of its component, ascorbate (Vitamin C), has been investigated in preclinical models of this condition. Oxidative stress is recognized as a critical factor in the pathogenesis of acute pancreatitis (AP). researchgate.netamegroups.cnamegroups.org In animal models, the severity of AP is often correlated with a decrease in serum antioxidant levels, including ascorbate. researchgate.net

In vivo and in vitro studies using rat models of severe acute pancreatitis (SAP) induced by sodium taurocholate have shown that high-dose Vitamin C treatment can alleviate pancreatic injury. amegroups.cnamegroups.orgnih.gov This therapeutic effect is demonstrated by a reduction in the apoptosis of pancreatic acinar cells, a decrease in pancreatic edema and inflammation, and lower levels of serum amylase and lipase. amegroups.cnnih.gov The protective mechanism of ascorbate is linked to its antioxidant properties, which help to mitigate oxidative stress. amegroups.cn Research indicates that Vitamin C treatment reverses the elevation of malondialdehyde (MDA, a marker of lipid peroxidation) and the decrease in antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx). amegroups.cn Furthermore, ascorbate has been shown to modulate the NRF2/NQO1/HO-1 signaling pathway, which is central to the cellular response to oxidative stress. amegroups.cnamegroups.org

Table 3: General Effects of Ascorbate (Vitamin C) in Experimental Acute Pancreatitis

| Parameter | Effect of High-Dose Ascorbate Treatment |

|---|---|

| Pancreatic Histopathology (edema, inflammation) | Ameliorated |

| Pancreatic Acinar Cell Apoptosis | Reduced amegroups.cn |

| Serum Amylase & Lipase Levels | Decreased nih.gov |

| Markers of Oxidative Stress (e.g., MDA) | Decreased amegroups.cn |

| Antioxidant Enzyme Levels (e.g., SOD, GPx) | Increased amegroups.cn |

| Inflammatory Cytokines (e.g., IL-1β, IL-6) | Decreased nih.gov |

Findings are based on studies of general ascorbate in rat models of severe acute pancreatitis. amegroups.cnnih.gov

Impact on Electrolyte and Bone Homeostasis in Diabetic Animal Models

Evaluation of Tissue-Specific Responses and Distribution

The ability of ascorbate to penetrate neural tissues is crucial for its function within the central nervous system. However, the water-soluble nature of ascorbic acid can limit its passage across biological membranes. nih.gov Research into lipophilic (fat-soluble) derivatives of ascorbic acid, such as ascorbyl palmitate, provides insight into how compounds like this compound might enhance the delivery of ascorbate to neural tissues. nih.govlifeextensioneurope.co.uk

A study investigating ascorbyl palmitate as a carrier of ascorbate into the cerebral cortex and carotid body of cats found that it significantly increased ascorbate levels in these tissues. nih.gov Following administration, the ascorbate content recovered from both the cerebral cortex and the carotid body was nearly ten times higher after ingestion of ascorbyl palmitate compared to the ingestion of standard ascorbic acid. nih.gov This suggests that the lipophilic form is better able to cross biological barriers and satisfy the tissue demand for ascorbate. nih.gov The study also noted that the ascorbate level was higher in the carotid body than in the cortex. nih.gov This enhanced transport mechanism positions lipid-soluble ascorbate derivatives as a preferred form for delivering ascorbate into neural tissues. nih.govlifeextensioneurope.co.uk

Table 4: Ascorbate Recovery in Neural Tissues After Administration of Ascorbyl Palmitate vs. Ascorbic Acid

| Compound Administered | Relative Ascorbate Content in Neural Tissue |

|---|---|

| Ascorbic Acid | Baseline Level |

| Ascorbyl Palmitate | ~10x Higher than Ascorbic Acid Group |

Data based on a study in cats investigating ascorbyl palmitate as a carrier for ascorbate. nih.gov

Maternal diabetes can negatively affect fetal growth and development, including skeletal formation. scielo.org.co Studies in the offspring of diabetic rats have shown alterations in skeletal ossification, such as fewer ossification sites. scielo.org.co

Research has demonstrated that a combination of gamma-linolenic acid and ascorbate, the constituent parts of this compound, can improve skeletal ossification in the offspring of diabetic rats. patsnap.com This suggests a corrective effect on the developmental delays induced by the diabetic state during pregnancy. While direct studies on the offspring using the combined this compound molecule are specified, the positive results from its components are noteworthy. This is consistent with findings in pregnant diabetic rats where dietary supplementation with these compounds partially ameliorated reductions in bone size and calcium content. nih.gov The underlying issues in diabetic models can include increased bone resorption and decreased bone formation. oatext.comnih.gov The improvement in ossification suggests that these supplements may help to normalize the delicate balance of bone homeostasis that is disrupted by diabetes. nih.govpatsnap.com

Skin Aging Models and Dermal Matrix Components

Preclinical in vivo research focusing specifically on the effects of this compound within animal models of skin aging and its direct impact on dermal matrix components, such as collagen and elastin, is limited in currently available scientific literature. While the compound is noted in various contexts, detailed studies examining its efficacy in counteracting the signs of skin aging through the analysis of the skin's structural proteins in animal models have not been extensively published.

However, the parent molecule, Ascorbic Acid (Vitamin C), has been the subject of numerous in vivo studies investigating its role in maintaining the integrity of the dermal matrix. Research in animal models, such as guinea pigs, has shown that a deficiency in ascorbic acid severely impairs collagen synthesis in the skin. nih.gov Conversely, topical application of ascorbic acid has been demonstrated to increase collagen synthesis. nih.gov Studies have also indicated that ascorbic acid can influence elastin biosynthesis. In-vitro and some animal studies have suggested that while ascorbic acid is crucial for collagen production, it may decrease elastin accumulation. nih.govjcadonline.com Specifically, ascorbic acid has been shown to reduce elastin mRNA levels and decrease the stability of elastin mRNA, while concurrently increasing the stability of collagen I mRNA. nih.gov In one animal study, the application of a 5% ascorbic acid solution before UV exposure was found to mitigate skin wrinkling. jcadonline.com These findings underscore the complex role of ascorbate in regulating the principal components of the dermal matrix.

Further research is required to specifically elucidate the in vivo effects of this compound on dermal matrix components in the context of skin aging, distinguishing its actions from those of its constituent parts, ascorbic acid and gamma-linolenic acid.

Comparative Efficacy and Synergistic Interactions in Animal Studies

Comparison with Gamma-Linolenic Acid and Ascorbate Combinations

Preclinical research has been conducted to compare the efficacy of this compound with its parent compounds, Gamma-Linolenic Acid (GLA) and Ascorbate, as well as a combination of GLA and ascorbate, in an animal model of diabetic neuropathy. In a study utilizing diabetic rats, which exhibit impaired essential fatty acid metabolism, the effects of these compounds on sciatic motor conduction velocity and endoneurial blood flow were assessed.

The study revealed that this compound demonstrated a markedly greater corrective effect on both parameters compared to GLA administered alone or in combination with ascorbate. After two weeks of treatment, the following improvements were observed:

| Treatment Group | Correction of Conduction Velocity Deficit (%) | Amelioration of Endoneurial Blood Flow Deficit (%) |

|---|---|---|

| γ-Linolenic Acid (GLA) | 39.8 | 44.0 |

| This compound | 87.4 | 87.4 |

| Ascorbate | 13.2 | 13.2 |

| γ-Linolenic Acid + Ascorbate | 66.8 | 65.7 |

Data sourced from a study on neurovascular deficits in diabetic rats. nih.gov

These findings indicate that the chemical combination of GLA and ascorbate into the single molecule of this compound results in a more potent therapeutic effect than the administration of the individual components, either alone or in a simple mixture.

Assessment of Enhanced Biological Efficacy in Animal Models

The enhanced biological efficacy of this compound is highlighted by the synergistic interaction observed in the aforementioned animal studies. The magnitude of the correction in both nerve conduction velocity and endoneurial blood flow achieved with this compound was greater than what would be expected from a simple additive effect of gamma-linolenic acid and ascorbate. nih.gov This suggests that the esterification of ascorbic acid to gamma-linolenic acid creates a novel compound with superior biological activity in the context of diabetic neurovascular complications.

Advanced Research in Delivery Systems and Formulation Science for Ascorbyl Esters

Development of Nanocarrier Systems for Enhanced Biological Activity

Nanocarrier systems offer a promising approach to overcome the challenges of delivering ascorbyl esters, such as their poor solubility in aqueous environments. nih.gov By encapsulating these lipophilic compounds in nanostructures, it is possible to improve their stability, control their release, and enhance their interaction with biological systems. Ascorbyl n-alkyl fatty acid derivatives have been successfully formulated into various nanoparticle systems, including micelles, microemulsions, and liposomes. researchgate.net

Design and Characterization of Solid Lipid Nanoparticles (SLN)

Solid Lipid Nanoparticles (SLNs) are colloidal carriers composed of a solid lipid core stabilized by surfactants. mdpi.com They are a particularly attractive delivery system for lipophilic compounds like ascorbyl esters because they offer excellent physical and chemical stability, protect labile molecules from degradation, and can be produced from biodegradable and physiologically well-tolerated lipids. mdpi.comufn.edu.br

Research has demonstrated the successful development of SLNs containing ascorbyl palmitate. ufn.edu.brtaylorandfrancis.com In one study, SLNs were prepared using the hot homogenization method, a common and scalable technique. nih.gov The characterization of these nanoparticles is crucial to predicting their in vivo behavior. Key parameters include particle size, polydispersity index (PDI), and zeta potential. A small particle size facilitates cellular uptake, a low PDI indicates a uniform and stable formulation, and a sufficiently high negative or positive zeta potential prevents particle aggregation.

For instance, one study developing SLNs with ascorbyl palmitate reported an initial average particle size of 86.41 nm and a PDI of approximately 0.2, indicating a homogenous dispersion. ufn.edu.br The initial zeta potential was -12.20 mV, which shifted to -18.40 mV after 90 days, suggesting reasonable stability. ufn.edu.br Another investigation synthesized ascorbyl palmitate-loaded SLNs (SLN-AP) and found that the formulation exhibited antioxidant properties at low concentrations. nih.gov

| Parameter | Value (Initial) | Value (After 90 Days) | Reference |

|---|---|---|---|

| Particle Size | 86.41 ± 0.30 nm | 89.27 ± 0.86 nm | ufn.edu.br |

| Polydispersity Index (PDI) | ~0.2 | ~0.2 | ufn.edu.br |

| Zeta Potential | -12.20 ± 0.23 mV | -18.40 ± 0.29 mV | ufn.edu.br |

| pH | ~4.0 | Not Reported | ufn.edu.br |

Liposomal Encapsulation and Modification Strategies

Liposomes are vesicular structures composed of one or more lipid bilayers surrounding an aqueous core. They are versatile carriers capable of encapsulating both hydrophilic and lipophilic compounds. For ascorbyl esters, liposomal encapsulation serves to protect the compound from degradation and improve its delivery into the skin and other tissues. google.combiointerfaceresearch.com The amphiphilic nature of ascorbyl palmitate allows it to be incorporated into the lipid bilayer of liposomes, forming structures sometimes referred to as "aspasomes". researchgate.netdrpress.org

Studies have shown that liposomal formulations significantly increase the rate and extent of ascorbyl ester absorption into the epidermis. mdpi.com Research comparing conventional creams and emulgels with their liposomal counterparts demonstrated a marked improvement in the skin penetration of ascorbyl palmitate. preprints.org Liposomal encapsulation increased the amount of ascorbyl palmitate recovered in the stratum corneum by 1.2 to 1.3 times compared to non-liposomal formulations. mdpi.com The entrapment efficiency for ascorbyl palmitate in liposomes can be very high, with one study reporting an average of 92.02%, indicating successful encapsulation. mdpi.com

Furthermore, ascorbyl palmitate itself can be used as a component to modify the surface charge and properties of lipid nanoparticles, which can improve tumor targeting and the stability of the drug delivery system. drpress.orgnih.gov

| Formulation Type | Base | Total Penetrated Ascorbyl Palmitate (%) | Reference |

|---|---|---|---|

| Conventional (Non-Liposomal) | Emulgel | 73.64% | mdpi.compreprints.org |

| Liposomal | Emulgel | 93.31% | mdpi.compreprints.org |

| Conventional (Non-Liposomal) | Cream | 82.11% | mdpi.compreprints.org |

| Liposomal | Cream | 96.40% | mdpi.compreprints.org |

Investigation of Micellar and Microemulsion Systems

The amphiphilic nature of ascorbyl esters, possessing both a hydrophilic ascorbic acid head and a lipophilic fatty acid tail, allows them to act as surfactants and self-assemble into micelles in aqueous solutions. acs.orgresearchgate.net Micelles are colloidal aggregates with a hydrophobic core and a hydrophilic shell, ideal for solubilizing poorly water-soluble compounds. The formation of these structures depends on factors like the alkyl chain length of the ester. cir-safety.org

Microemulsions are clear, thermodynamically stable, isotropic mixtures of oil, water, and surfactant, often in combination with a cosurfactant. cosmeticsandtoiletries.com These systems can form spontaneously and have extremely low interfacial tension, which allows for high drug loading and enhanced penetration across biological membranes. cosmeticsandtoiletries.comunibo.it Self-microemulsifying drug delivery systems (SMEDDS) containing ascorbyl palmitate have been explored for skin delivery. cir-safety.org These systems form fine oil-in-water emulsions when they come into contact with aqueous media, facilitating the absorption of the encapsulated lipophilic agent. google.com The versatility and stability of microemulsions make them a highly effective platform for the delivery of ascorbyl esters. cosmeticsandtoiletries.com

Strategies for Improving Bioavailability and Cellular Uptake in Research Settings

The ultimate goal of designing advanced delivery systems for ascorbyl esters is to improve their bioavailability and ensure they reach their target sites in sufficient concentrations. The inherent properties of the molecule, combined with the formulation strategy, dictate its ability to penetrate tissues and be taken up by cells.

Impact of Lipophilicity on Cellular and Tissue Penetration

Lipophilicity, or fat-solubility, is a critical determinant of a compound's ability to cross the lipid-rich barriers of the body, such as the stratum corneum of the skin and cell membranes. acs.org Unmodified ascorbic acid is hydrophilic and has low lipid solubility, limiting its passive diffusion across these barriers. mdpi.com By esterifying ascorbic acid with a fatty acid like gamolenic acid or palmitic acid, the resulting molecule's lipophilicity is significantly increased. vulcanchem.comatamanchemicals.com

This enhanced lipophilicity allows ascorbyl esters to more readily partition into and diffuse across cell membranes. atamanchemicals.com For example, the fat-soluble nature of ascorbyl palmitate allows it to penetrate the skin and deliver antioxidant activity more effectively than water-soluble vitamin C. atamanchemicals.com Studies have shown that ascorbyl esters can rapidly and quantitatively penetrate rat skin epidermis. acs.org This property is directly related to the presence of the alkyl chain, which allows the molecule to integrate into lipid structures. researchgate.net The dual-component structure of ascorbyl gamolenate, combining an antioxidant moiety with a lipid-soluble tail, is specifically designed to facilitate enhanced penetration across lipid membranes, potentially acting as a prodrug that releases ascorbic acid at the target site. vulcanchem.com

Mechanisms of Transport Across Biological Barriers (e.g., cell membranes, neural tissues)

The transport of molecules across biological barriers can occur through various mechanisms, including passive diffusion, facilitated diffusion, and active transport. While hydrophilic ascorbic acid relies on specific protein transporters (sodium-dependent vitamin C transporters, SVCTs) for cellular entry, the increased lipophilicity of ascorbyl esters allows them to utilize different pathways. mdpi.comresearchgate.net

Research strongly suggests that lipophilic ascorbyl esters like ascorbyl palmitate can cross biological barriers, including the highly selective blood-brain barrier, via passive diffusion. jpp.krakow.plresearchgate.net This ability to bypass the constraints of aqueous channels and specific transporters makes them a preferred form for delivering ascorbate into neural tissues. jpp.krakow.plresearchgate.net Studies have found that after oral administration, the ascorbate content recovered from cerebral cortex and carotid body tissues was nearly ten times higher when administered as ascorbyl palmitate compared to an equivalent dose of ascorbic acid. researchgate.net

Once across the barrier and inside the tissue or cell, the ester bond is believed to be cleaved by endogenous enzymes called esterases, releasing free ascorbic acid and the fatty acid. vulcanchem.comresearchgate.net This prodrug mechanism ensures that the active, hydrophilic form of vitamin C is released at the intracellular or interstitial target site, where it can exert its biological effects within environments that are otherwise difficult for it to access. vulcanchem.comjpp.krakow.pl

Stability Enhancement Methodologies for Research Formulations

The inherent instability of ascorbyl esters, including this compound, presents a significant challenge in the development of effective research formulations. Degradation, primarily through oxidation, can be initiated by exposure to light, heat, oxygen, and transition metal ions. researchgate.netcaldic.com Consequently, advanced research has focused on various methodologies to enhance the stability of these compounds, ensuring their integrity and preserving their intended antioxidant capacity. These methodologies can be broadly categorized into chemical and physical stabilization techniques, and also involve the careful evaluation of how different formulation components interact with the ascorbyl ester.

Chemical and Physical Stabilization Techniques for Ascorbyl Esters

The primary degradation pathway for ascorbyl esters is the oxidation of the enediol system of the ascorbic acid moiety. nih.gov Esterification at the 6-position, as in this compound, offers some protection but does not entirely prevent hydrolysis and oxidation. nih.govresearchgate.net Therefore, a combination of chemical and physical strategies is often employed to maintain the compound's stability within a formulation.

Chemical Stabilization:

Chemical stabilization techniques aim to inhibit or slow down the oxidative degradation of the ascorbyl ester by modifying the chemical environment of the formulation.

pH Control: The rate of oxidation of the ascorbate moiety is highly dependent on the pH of the aqueous phase. nih.gov Generally, the degradation of ascorbic acid and its esters increases as the pH rises due to the higher concentration of the more easily oxidized ascorbate dianion. nih.gov Conversely, at a very low pH (e.g., below 3.5), the stability can also be compromised. consensus.app For many ascorbyl esters, such as ascorbyl palmitate, an optimal pH is often found in the weakly acidic range of around 5.5 to 6.0, which is also compatible with the skin's natural pH. atamanchemicals.comskiningredients.com Maintaining the pH within a narrow, optimal range is a critical factor in stabilizing formulations containing this compound.

Use of Synergistic Antioxidants: The inclusion of other antioxidants can protect ascorbyl esters through a synergistic effect. For instance, α-tocopherol (Vitamin E) can be regenerated by ascorbic acid, creating a "vitamin E recycling system". csic.esnih.gov This means the ascorbyl ester donates a hydrogen atom to the oxidized tocopheryl radical, thereby regenerating its antioxidant capacity, while the ascorbyl radical itself is less reactive. Ferulic acid is another antioxidant that has been shown to have a synergistic protective effect on ascorbic acid. nih.gov The combination of ascorbyl esters with other antioxidants can lead to a more robust and stable formulation. americanpharmaceuticalreview.com

Chelating Agents: Transition metal ions, such as iron and copper, are potent catalysts for the oxidation of ascorbic acid and its esters. nih.govnih.gov Even trace amounts of these metals in a formulation can significantly accelerate degradation. researchgate.net Chelating agents, such as ethylenediaminetetraacetic acid (EDTA) and diethylenetriamine pentaacetic acid, can sequester these metal ions, forming stable complexes that prevent them from participating in redox cycling and catalyzing oxidation. nih.govguinama.com The addition of a chelating agent is a common and effective strategy to improve the stability of ascorbyl ester formulations. guinama.com

Physical Stabilization:

Physical stabilization techniques focus on creating a protective physical barrier around the ascorbyl ester or modifying the physical properties of the formulation to limit its exposure to pro-oxidative factors.

Encapsulation: Encapsulating ascorbyl esters within delivery systems like liposomes, nanospheres, or microcapsules can physically shield them from oxygen, light, and interaction with other destabilizing components in the formulation. skiningredients.commdpi.comnih.gov This approach has been shown to improve the stability of various ascorbyl esters. nih.gov For instance, liposomal encapsulation of ascorbyl palmitate has been demonstrated to enhance its penetration and stability. researchgate.net Similarly, encapsulating this compound could offer a viable path to improving its shelf-life in research formulations.

Emulsion and Microemulsion Systems: The type of emulsion can significantly impact the stability of ascorbyl esters. Water-in-oil (W/O) emulsions have been found to offer greater stability for some ascorbyl esters compared to oil-in-water (O/W) emulsions, likely due to the reduced exposure of the ascorbyl moiety to the aqueous phase and lower oxygen solubility in water. google.com Furthermore, creating formulations with high viscoelasticity, such as certain gels or creams, can reduce the mobility of reactants and slow down degradation reactions. nih.govresearchgate.net The stability of ascorbyl palmitate, a compound structurally similar to this compound in its lipophilic nature, has been shown to be influenced by its location within a microemulsion and the amount of dissolved oxygen. researchgate.net

Control of Water Activity: Lowering the water activity of a formulation can also enhance the stability of ascorbyl esters by reducing the amount of free water available to participate in degradation reactions. gdch.de This can be achieved by incorporating humectants or creating non-aqueous or low-water formulations.

The following table summarizes key stabilization strategies for ascorbyl esters, which are applicable to this compound.

Table 1: Summary of Stabilization Methodologies for Ascorbyl Esters| Stabilization Category | Technique | Mechanism of Action | Reference |

|---|---|---|---|

| Chemical | pH Control | Optimizes the ratio of ascorbate species to minimize the concentration of the most easily oxidized forms. | nih.govconsensus.app |

| Synergistic Antioxidants (e.g., Vitamin E, Ferulic Acid) | Regenerates the primary antioxidant (ascorbyl ester) or preferentially oxidizes, thus "sparing" the ascorbyl ester. | csic.esnih.gov | |

| Chelating Agents (e.g., EDTA) | Sequesters transition metal ions (Fe, Cu) to prevent them from catalyzing oxidative reactions. | nih.govguinama.com | |

| Physical | Encapsulation (Liposomes, Nanoparticles) | Creates a physical barrier protecting the ascorbyl ester from oxygen, light, and other destabilizing agents. | skiningredients.commdpi.comnih.gov |

| Emulsion Type (e.g., W/O vs. O/W) | Limits exposure to the aqueous phase and dissolved oxygen, thereby slowing degradation. | google.com | |

| High Viscosity Formulations | Reduces the diffusion and interaction of reactants within the formulation. | nih.govresearchgate.net | |

| Lowering Water Activity | Reduces the availability of water for hydrolytic and other degradation reactions. | gdch.de |

Evaluation of Formulation Components on Compound Integrity

The integrity of this compound in a research formulation is not only dependent on the stabilization techniques employed but also on the inherent properties and interactions of all other components within the formulation. A thorough evaluation of these components is crucial for developing a stable and effective system.

Impact of the Oil Phase: For lipophilic esters like this compound, the choice of the oil phase in an emulsion is critical. The type of oil can affect the solubility of the ester and its susceptibility to oxidation. caldic.com Unsaturated oils, while potentially offering beneficial properties, are themselves prone to oxidation, which can generate free radicals and accelerate the degradation of the ascorbyl ester. caldic.com Therefore, the oxidative stability of the oil phase itself must be considered, and the use of additional antioxidants to protect the oils may be necessary. americanpharmaceuticalreview.com

Influence of Emulsifiers: Emulsifiers are essential for creating stable emulsions, but their chemical nature can influence the stability of the active ingredient. Non-ionic emulsifiers are often recommended for formulations containing ascorbyl esters as they are generally less reactive than their ionic counterparts. guinama.comgoogle.com The choice and concentration of the emulsifier can also affect the droplet size of the emulsion, which in turn can influence the surface area of contact between the oil and water phases, potentially impacting the degradation rate of the ascorbyl ester. caldic.com

Compatibility with Other Active Ingredients: When formulating with other active ingredients, potential interactions must be evaluated. For example, the presence of other vitamins, such as retinyl palmitate (Vitamin A ester) and tocopheryl acetate (Vitamin E ester), has been studied in conjunction with ascorbyl esters. nih.govresearchgate.net While synergistic antioxidant effects are possible, as with tocopherol, antagonistic interactions or competition for stabilizing agents could also occur. The stability of ascorbyl palmitate has been shown to be lower than that of ascorbyl phosphate derivatives in some multi-component topical formulations. nih.gov

Role of Preservatives and Other Additives: Preservatives are necessary to prevent microbial growth in aqueous formulations, but their compatibility with the ascorbyl ester must be confirmed. caldic.com Some preservatives may have an impact on the pH of the formulation or could potentially interact with the ascorbyl ester. Similarly, other additives like fragrances, colorants, and thickeners should be evaluated for their potential to affect the stability of this compound. For example, certain thickeners like cellulose derivatives or xanthan gum are recommended for maintaining the viscosity of formulations containing ascorbyl phosphate salts, which can be affected by electrolytes. guinama.com